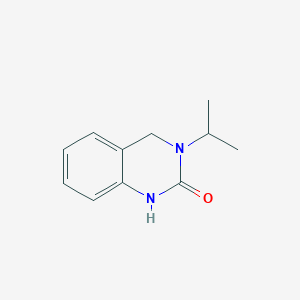

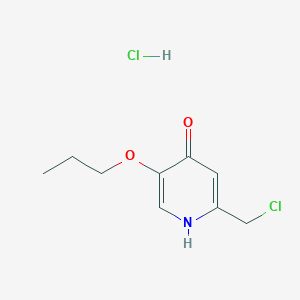

![molecular formula C13H10BrNO4S B2519709 3-[(4-溴苯基)磺酰胺基]苯甲酸 CAS No. 300667-30-5](/img/structure/B2519709.png)

3-[(4-溴苯基)磺酰胺基]苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

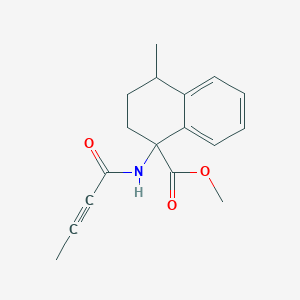

The compound 3-[(4-Bromophenyl)sulfamoyl]benzoic acid is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. Its structure is characterized by a bromophenyl group attached to a sulfamoyl group, which is then connected to the benzoic acid core. This type of compound is of interest due to its potential applications in medicinal chemistry and as a building block for more complex chemical entities.

Synthesis Analysis

The synthesis of related sulfamoyl benzoic acid derivatives typically involves the reaction of substituted benzoic acids with sulfonamides or sulfonate esters. For example, the reaction of 4-carboxy-benzenesulfonamide with various amino acids or aromatic sulfonamides can yield a range of 4-sulfamoyl-benzenecarboxamide derivatives . Although the specific synthesis of 3-[(4-Bromophenyl)sulfamoyl]benzoic acid is not detailed in the provided papers, similar synthetic strategies could be employed, possibly involving a bromination step to introduce the bromophenyl moiety.

Molecular Structure Analysis

The molecular structure of sulfamoyl benzoic acid derivatives can be elucidated using techniques such as X-ray diffraction, as demonstrated for the related compound 4-(2-nitrophenylsulfonamido)benzoic acid . The geometry around the central atom in such compounds can vary depending on the state (solid, solution, or crystalline). For instance, the tri-n-butyltin(IV) complex of a related sulfonamido benzoic acid exhibited a geometry intermediate between tetrahedral and trigonal bipyramidal in the solid state .

Chemical Reactions Analysis

Sulfamoyl benzoic acid derivatives can participate in various chemical reactions. For instance, ortho-bromophenyl sulfones, which share a structural motif with the compound of interest, can undergo radical cyclization to yield benz-fused ring sulfones . Additionally, the oxidation of substituted 4-oxo-4-arylbutanoic acids by bromate in the presence of a catalyst can yield corresponding benzoic acids , suggesting that brominated benzoic acid derivatives could also be amenable to such transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfamoyl benzoic acid derivatives can be predicted using computational methods such as Density Functional Theory (DFT). For example, a DFT study on 4-bromo-3-(methoxymethoxy) benzoic acid provided insights into its structure, reactivity descriptors, and vibrational properties . Such studies can also reveal the molecule's electrostatic potential, which is useful for predicting sites of electrophilic and nucleophilic attack, as well as non-linear optical properties . The influence of solvents on the reactivity parameters can be significant, as shown by the solvent-dependent changes in reactivity descriptors for a related compound .

科学研究应用

新型抗氧化剂和酶抑制剂特性

一项研究重点介绍了从苯甲酸合成新型溴酚,揭示了它们对乙酰胆碱酯酶 (AChE)、丁酰胆碱酯酶 (BChE) 和碳酸酐酶同工酶等代谢酶的有效抗氧化活性和抑制作用。这些发现表明这些化合物在与氧化应激和酶调节相关的治疗应用中具有潜力 (Öztaşkın 等人,2017)。

环境生物降解

对单溴化苯酚和苯甲酸的厌氧生物降解的研究提供了对这些化合物环境归宿的见解。这项研究表明,在各种还原条件下,微生物会利用溴酚和溴苯甲酸酯,这表明了它们在海洋和河口沉积物中自然分解的途径 (蒙塞拉特和海格布洛姆,1997)。

抗菌和抗病毒活性的潜力

另一项研究重点关注磺酰胺衍生化合物的合成,包括与 3-[(4-溴苯基)磺酰胺基]苯甲酸相关的化合物,探索它们的抗菌活性。结果表明中度至显着的抗菌和抗真菌活性,表明它们在开发新的抗菌剂中具有实用性 (乔汉和沙德,2011)。

探索海洋藻类中的抗氧化剂来源

对红藻Rhodomela confervoides 中的溴酚衍生物的研究揭示了具有强抗氧化特性的化合物,突出了海洋资源在发现用于食品保鲜和健康应用的新型抗氧化剂方面的潜力 (李等人,2011)。

安全和危害

属性

IUPAC Name |

3-[(4-bromophenyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO4S/c14-10-4-6-11(7-5-10)15-20(18,19)12-3-1-2-9(8-12)13(16)17/h1-8,15H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSENLNZWRUKHDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Bromophenyl)sulfamoyl]benzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-Fluorophenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride](/img/structure/B2519631.png)

![1-[(6-Hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2519640.png)

![N-(4-isopropylphenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2519645.png)